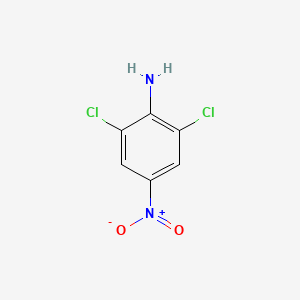

2,6-Dichloro-4-nitroaniline

Descripción

Dichloran appears as yellow crystals or solid. Slight aniline odor. Used as a fungicide. Insoluble in water, but often formulated as a wettable powder (easily dispersed in water).

Propiedades

IUPAC Name |

2,6-dichloro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXZHMJUSMUDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2, Array | |

| Record name | DICHLORAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICLORAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0871 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020426 | |

| Record name | 1-Amino-2,6-dichloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichloran appears as yellow crystals or solid. Slight aniline odor. Used as a fungicide. Insoluble in water, but often formulated as a wettable powder (easily dispersed in water)., Yellow, odorless solid; [ICSC] Technical grade (>90% purity) is brownish yellow; [CHEMINFO], ODOURLESS YELLOW CRYSTALS. | |

| Record name | DICHLORAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicloran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICLORAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0871 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 0.27kPa: 130 °C | |

| Record name | DICLORAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0871 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 77 °F (NTP, 1992), In water, 6.3 mg/L at 20 °C, Soluble in ethanol and acid; slightly soluble in DMSO, All in g/L at 20 °C: 34 acetone; 4.6 benzene; 12 chloroform; 60 cyclohexane; 40 dioxane; 19 ethyl acetate, SLIGHTLY SOL IN NON-POLAR SOLVENTS, Solubility in water at 20 °C: none | |

| Record name | DICHLORAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DICHLORO-4-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICLORAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0871 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.28 (bulk) | |

| Record name | 2,6-DICHLORO-4-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.2e-06 mmHg at 68 °F (NTP, 1992), 0.0000012 [mmHg], 0.16 mPa at 20 °C; 0.26 mPa /1.95X10-6 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C: 0.00016 | |

| Record name | DICHLORAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicloran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DICHLORO-4-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICLORAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0871 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow needles from alcohol and acetic acid, Yellow crystals | |

CAS No. |

99-30-9 | |

| Record name | DICHLORAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dichloro-4-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicloran [BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,6-dichloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Amino-2,6-dichloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLORAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0BE9UC5J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DICHLORO-4-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICLORAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0871 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

374 to 378 °F (NTP, 1992), 195 °C | |

| Record name | DICHLORAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DICHLORO-4-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICLORAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0871 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-4-nitroaniline (CAS 99-30-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and toxicological profile of 2,6-dichloro-4-nitroaniline. The information is curated to support research, development, and safety assessment activities involving this compound.

Core Properties and Data

This compound, with the CAS number 99-30-9, is a yellow crystalline solid.[1][2] It is an important intermediate in the synthesis of dyes and pigments and is also utilized in the formulation of certain agrochemicals, particularly as a fungicide.[3][4][5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [4] |

| Molecular Weight | 207.01 g/mol | [4] |

| Appearance | Yellow crystalline solid or powder | [1][2][4] |

| Melting Point | 190-192 °C | [6][7] |

| Boiling Point | 130 °C at 2 mmHg | [6][8] |

| Density | 1.624 g/cm³ | [9] |

| Vapor Pressure | 1.6 x 10⁻⁴ Pa | [6] |

| Water Solubility | 6.3 mg/L | [9] |

| Solubility in Organic Solvents | Soluble in acetone, alcohol, and dioxane; slightly soluble in chloroform.[8][10][11] | |

| pKa | -3.31 (estimated) | [5] |

Toxicological Data

A summary of the available toxicological data for this compound is presented below. This information is critical for conducting risk assessments and implementing appropriate safety protocols.

| Test | Species | Route | Value | Reference |

| LD50 | Guinea pig | Oral | 1450 mg/kg | [1] |

| LD50 | Rat | Oral | 2400 mg/kg | [12] |

Experimental Protocols

Detailed methodologies for key experiments related to the characterization and synthesis of this compound are provided to ensure reproducibility and adherence to standard practices.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range should be narrow.

Determination of Water Solubility (Shake-Flask Method - OECD 105)

The water solubility is determined using the shake-flask method, a standard protocol outlined in OECD Guideline 105.[1]

Methodology:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered or centrifuged to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Synthesis of this compound from 4-Nitroaniline

A representative protocol for the synthesis of this compound involves the chlorination of 4-nitroaniline.[6][9][13]

Methodology:

-

4-Nitroaniline is dissolved in concentrated hydrochloric acid.

-

The solution is cooled, and a chlorinating agent, such as a solution of potassium chlorate (B79027) in water, is added dropwise while maintaining a low temperature.[9] Alternatively, chlorine gas can be bubbled through the solution.

-

After the addition is complete, the reaction mixture is stirred for a specified period.

-

The mixture is then poured into a large volume of water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and then a small amount of cold alcohol.

-

The crude this compound is purified by recrystallization from a suitable solvent, such as glacial acetic acid or an ethanol/acetic acid mixture, to yield yellow needles.[9]

Visualizations

The following diagrams illustrate key relationships and workflows associated with this compound.

References

- 1. books.google.cn [books.google.cn]

- 2. criver.com [criver.com]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. mt.com [mt.com]

- 5. pure.au.dk [pure.au.dk]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. criver.com [criver.com]

- 8. filab.fr [filab.fr]

- 9. prepchem.com [prepchem.com]

- 10. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility of 2,6-Dichloro-4-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,6-dichloro-4-nitroaniline (DCNA) in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, agrochemicals, and pharmaceutical development, particularly for processes such as reaction optimization, purification, and formulation.[1][2]

Core Concepts in Solubility

The solubility of this compound, a yellow crystalline solid, is influenced by several molecular factors.[1][3][4] The presence of a polar nitro group (–NO2) enhances its solubility in polar solvents.[1] Conversely, the two chlorine atoms on the aniline (B41778) ring can affect its solubility in non-polar environments.[1] The amino group (-NH2) offers the potential for hydrogen bonding, which can influence its interaction with protic solvents.[1]

Quantitative Solubility Data

The mole fraction solubility of this compound has been experimentally determined in a range of organic solvents at temperatures from 278.15 K to 323.15 K.[5] The data reveals that solubility increases with temperature in all tested solvents.[5] The solubility of DCNA follows the general order: N-methyl pyrrolidone (NMP) > 1,4-dioxane (B91453) > ethyl acetate (B1210297) > acetonitrile (B52724) > n-butanol > n-propanol > ethanol (B145695) > ethylene (B1197577) glycol (EG) > isopropanol (B130326) > methanol (B129727) > cyclohexane (B81311) > water.[5]

Below is a summary of the mole fraction solubility (x) of this compound in various organic solvents at different temperatures.

| Temperature (K) | Methanol (10^3 * x) | Ethanol (10^3 * x) | n-Propanol (10^3 * x) | Isopropanol (10^3 * x) | n-Butanol (10^3 * x) |

| 278.15 | 0.49 | 0.81 | 1.12 | 0.74 | 1.41 |

| 283.15 | 0.61 | 0.99 | 1.35 | 0.89 | 1.68 |

| 288.15 | 0.75 | 1.20 | 1.62 | 1.07 | 2.01 |

| 293.15 | 0.92 | 1.45 | 1.94 | 1.28 | 2.40 |

| 298.15 | 1.12 | 1.76 | 2.33 | 1.54 | 2.86 |

| 303.15 | 1.37 | 2.12 | 2.79 | 1.84 | 3.42 |

| 308.15 | 1.67 | 2.56 | 3.35 | 2.21 | 4.08 |

| 313.15 | 2.04 | 3.09 | 4.01 | 2.64 | 4.87 |

| 318.15 | 2.48 | 3.73 | 4.81 | 3.17 | 5.82 |

| 323.15 | 3.02 | 4.51 | 5.77 | 3.80 | 6.96 |

| Temperature (K) | Ethyl Acetate (10^3 * x) | Acetonitrile (10^3 * x) | Cyclohexane (10^3 * x) | 1,4-Dioxane (10^3 * x) | N-Methyl Pyrrolidone (10^3 * x) | Ethylene Glycol (10^3 * x) |

| 278.15 | 10.33 | 5.48 | 0.17 | 15.62 | 68.41 | 0.82 |

| 283.15 | 12.02 | 6.45 | 0.21 | 18.00 | 79.12 | 0.96 |

| 288.15 | 14.00 | 7.57 | 0.25 | 20.76 | 91.45 | 1.13 |

| 293.15 | 16.32 | 8.87 | 0.30 | 23.97 | 105.62 | 1.33 |

| 298.15 | 19.04 | 10.38 | 0.36 | 27.69 | 121.89 | 1.56 |

| 303.15 | 22.21 | 12.15 | 0.43 | 31.99 | 140.56 | 1.83 |

| 308.15 | 25.92 | 14.19 | 0.51 | 36.97 | 161.95 | 2.15 |

| 313.15 | 30.24 | 16.57 | 0.61 | 42.72 | 186.42 | 2.52 |

| 318.15 | 35.26 | 19.34 | 0.73 | 49.36 | 214.38 | 2.96 |

| 323.15 | 41.09 | 22.56 | 0.87 | 56.99 | 246.31 | 3.48 |

Data sourced from the Journal of Chemical & Engineering Data, 2019, 64 (12), pp 5636–5645.[5]

Experimental Protocol for Solubility Determination

The following outlines a standard "shake-flask" method for determining the solubility of this compound in organic solvents.[5][6]

1. Materials and Apparatus:

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.

-

The flask is placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient time to reach solid-liquid equilibrium.

-

After reaching equilibrium, the agitation is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

-

A sample of the supernatant is withdrawn using a syringe fitted with a filter to remove any suspended particles.

-

The collected sample is then diluted with the appropriate solvent.

-

The concentration of this compound in the diluted sample is determined using a calibrated HPLC system.

-

The mole fraction solubility is calculated from the measured concentration.

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows:

Caption: Workflow for solubility determination of this compound.

References

Spectral Analysis of 2,6-Dichloro-4-nitroaniline: A Technical Guide

This guide provides a comprehensive overview of the spectral data for 2,6-Dichloro-4-nitroaniline, a significant chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for the spectral properties and analytical methodologies for this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, IR, and UV-Vis spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Solvent | Multiplicity | Assignment |

| 8.32 | DMSO-d₆ | s | Ar-H |

| 6.75 | DMSO-d₆ | s (br) | -NH₂ |

s : singlet, br : broad

Note: Data sourced from SpectraBase. The broadness of the amine protons is characteristic and can be influenced by factors such as solvent, concentration, and temperature.

Table 2: IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3485, 3375 | N-H stretching (asymmetric and symmetric) |

| 1595 | N-H bending |

| 1520, 1345 | NO₂ stretching (asymmetric and symmetric) |

| 825 | C-Cl stretching |

| 1240 | C-N stretching |

Note: Data corresponds to a KBr pellet transmission spectrum. The precise peak positions and intensities can be influenced by the sample preparation and physical state.

Table 3: UV-Vis Spectral Data

| Wavelength (λmax) nm | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Solvent |

| 240 | 7,943 | Heptane (B126788) |

| 322 | 14,454 | Heptane |

Note: Data sourced from PubChem.[1] The absorption maxima and molar absorptivities are solvent-dependent.

A Note on ¹³C NMR Data

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Securely cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ to 2.50 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Fourier-Transform Infrared (FTIR) spectroscopy.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) into an agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The grinding helps to reduce scattering effects.

-

Transfer a portion of the mixture into a pellet-forming die.

-

Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumental Analysis:

-

Record a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.

-

Mount the KBr pellet in a sample holder and place it in the spectrometer's beam path.

-

Acquire the IR spectrum over the desired range, typically 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent (e.g., heptane or ethanol).

-

Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1-1.0).

-

Use quartz cuvettes with a 1 cm path length.

-

-

Instrumental Analysis:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the sample holder and record a baseline spectrum.

-

Rinse a second cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

-

The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Toxicological Profile of 2,6-Dichloro-4-nitroaniline

This technical guide provides a comprehensive overview of the toxicological data for 2,6-Dichloro-4-nitroaniline (DCNA), a chemical intermediate and formerly used fungicide. The information is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, details experimental methodologies based on internationally recognized guidelines, and provides visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1][2] It is sparingly soluble in water but soluble in many organic solvents.

| Property | Value | Reference |

| CAS Number | 99-30-9 | [2][3] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [2][3] |

| Molecular Weight | 207.01 g/mol | [1][3] |

| Melting Point | 190-192 °C | [3] |

| Appearance | Yellow crystalline solid | [1][2] |

| Solubility in water | 6.3 mg/L | [2] |

Toxicological Data

The toxicological profile of this compound indicates significant acute toxicity and potential carcinogenicity. It is classified as fatal if swallowed, in contact with skin, or if inhaled.[4][5]

Acute Toxicity

| Endpoint | Value | Species | Route | Reference |

| LD₅₀ | 1450 mg/kg | Guinea pig | Oral |

Carcinogenicity

The Carcinogenic Potency Database (CPDB) provides standardized measures of carcinogenic potency (TD₅₀), which is the daily dose rate in mg/kg body weight/day required to induce tumors in half of the test animals that would have remained tumor-free at a zero dose.[6]

| Species | Sex | TD₅₀ (mg/kg/day) | Target Organs | Reference |

| Rat | Male | 114 | Liver, Lung | [6] |

| Rat | Female | 68.3 | Liver, Lung | [6] |

| Mouse | Male | 211 | Liver | [6] |

| Mouse | Female | 184 | Liver | [6] |

Genotoxicity

Other Toxicological Endpoints

-

Skin Irritation: Not classified as a skin irritant.[8]

-

Eye Irritation: Classified as a mild eye irritant.[8]

-

Dermal Sensitization: Not classified as a dermal sensitizer.[8]

-

Mechanism of Toxicity: A critical effect of nitroaniline compounds is the formation of methemoglobin, which can lead to cyanosis.[7] As a fungicide, it is also known to inhibit fungal protein synthesis.[5]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are the standard for regulatory toxicology.

Acute Oral Toxicity - OECD Guideline 401 (Modified)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice), nulliparous and non-pregnant females. A sufficient number of animals are used to obtain statistically significant results.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water. Food is withheld for a short period before and after dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

-

Dose Levels: At least three dose levels are used, spaced appropriately to produce a range of toxic effects and mortality rates. A control group receives the vehicle alone.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at specified intervals for at least 14 days after dosing.

-

Pathology: All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ value and its confidence limits are calculated using a recognized statistical method.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This in vitro assay is used to detect gene mutations induced by chemical substances.

-

Test Strains: A set of at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are designed to detect various types of point mutations.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This is to mimic mammalian metabolism.

-

Test Procedure (Plate Incorporation Method):

-

The test substance, at several concentrations, is added to molten top agar (B569324) containing a small amount of histidine (for S. typhimurium) or tryptophan (for E. coli).

-

The bacterial tester strain and the S9 mix (or buffer for the non-activated series) are also added to the top agar.

-

The mixture is poured onto the surface of a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Collection: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) on each plate is counted.

-

Data Analysis: The mutagenic potential is evaluated by comparing the number of revertant colonies in the treated plates to the number in the solvent control plates. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants and/or a reproducible and statistically significant positive response at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Guideline 474

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.

-

Test Animals: Typically, young adult mice or rats are used.

-

Dose Administration: The test substance is administered to the animals, usually by a route that ensures systemic exposure (e.g., oral gavage or intraperitoneal injection). At least three dose levels are tested. A vehicle control and a positive control group (a known genotoxic agent) are included.

-

Sample Collection: At appropriate time intervals after exposure (e.g., 24 and 48 hours), bone marrow is extracted from the femurs or tibias. Alternatively, peripheral blood can be sampled.

-

Slide Preparation and Analysis:

-

Bone marrow cells are flushed from the bones, and a cell suspension is prepared.

-

Smears are made on microscope slides, air-dried, and stained (e.g., with Giemsa or a fluorescent dye like acridine (B1665455) orange).

-

At least 2000 immature (polychromatic) erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.

-

-

Data Analysis: The frequency of micronucleated polychromatic erythrocytes in the treated groups is compared to that in the vehicle control group. A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Visualizations

Proposed Metabolic Pathway of a Related Nitroaromatic Compound

While the detailed mammalian metabolism of this compound is not fully elucidated, the metabolic fate of related nitroaromatic compounds often involves the reduction of the nitro group and hydroxylation of the aromatic ring. The following diagram illustrates a plausible metabolic pathway based on the metabolism of similar compounds.

References

- 1. This compound | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound 96 99-30-9 [sigmaaldrich.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. aarti-industries.com [aarti-industries.com]

- 6. This compound: Carcinogenic Potency Database [files.toxplanet.com]

- 7. zora.uzh.ch [zora.uzh.ch]

- 8. downloads.regulations.gov [downloads.regulations.gov]

The Environmental Fate of 2,6-Dichloro-4-Nitroaniline: A Technical Guide

An In-depth Examination of the Persistence, Transformation, and Mobility of a Key Industrial Fungicide

Introduction

2,6-Dichloro-4-nitroaniline (DCNA), a chlorinated nitroaromatic compound, is widely utilized as a fungicide in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1][2] Its application, however, raises concerns about its potential environmental impact. Understanding the environmental fate of DCNA—its persistence, mobility, and transformation pathways in various environmental compartments—is crucial for assessing its ecological risk and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental fate of DCNA, intended for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties

DCNA is a yellow crystalline solid with low water solubility and a slight aniline (B41778) odor.[1] Its chemical structure, characterized by a nitro group and two chlorine atoms on an aniline ring, dictates its environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [2] |

| Molecular Weight | 207.01 g/mol | [1] |

| Water Solubility | 6.3 mg/L | [2] |

| Vapor Pressure | 1.95 x 10⁻⁶ mm Hg at 25°C | [1] |

| log Kow | 2.9 | [1] |

Environmental Fate Processes

The environmental fate of this compound is governed by a combination of physical, chemical, and biological processes, including photodegradation, biodegradation, hydrolysis, and soil mobility.

Soil Mobility and Sorption

The mobility of DCNA in soil is considered to be low.[1] This is primarily due to its tendency to adsorb to soil organic matter and clay particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil.

| Soil Parameter | Value | Reference |

| Koc | 660 - 1100 | [1] |

A higher Koc value indicates stronger sorption to soil and consequently, lower mobility. The measured Koc values for DCNA suggest that it will not readily leach into groundwater.[1]

Biodegradation

Microbial degradation is a significant pathway for the dissipation of DCNA in the environment.[1] Studies have shown that DCNA is more rapidly degraded in non-sterile soil compared to sterile soil, indicating the critical role of microorganisms in its transformation.[1] The half-life of DCNA in soil varies depending on environmental conditions such as temperature, moisture, and microbial activity.

| Condition | Half-life | Reference |

| Field-soil dissipation | 39 - 78 days | [1] |

| Aerobic mineral soils | 6 - 18 months | [1] |

| Anaerobic sandy soils | 24 - 38 days | [1] |

The primary biodegradation pathway of DCNA in soil involves the reduction of the nitro group to an amino group, forming 2,6-dichloro-p-phenylenediamine.[1] This intermediate can be further acetylated to 4-amino-3,5-dichloroacetanilide.[1] Some studies have also reported the formation of a dimer of 2,6-dichloro-p-phenylenediamine.[1]

Photodegradation

DCNA is susceptible to photodegradation, particularly on surfaces exposed to sunlight.[1] The nitroaromatic structure of DCNA allows it to absorb light in the environmentally relevant UV spectrum (>290 nm), leading to its transformation.[1] One study on the photocatalytic degradation of the related compound 2,6-dichloroaniline (B118687) showed that the process follows pseudo-first-order kinetics.[3][4][5][6]

| Compound | Rate Constant (k) | Conditions | Reference |

| 2,6-dichloroaniline | Varies with photocatalyst | UV irradiation, aqueous solution | [3][6] |

While specific kinetic data for the direct photolysis of DCNA in the environment is limited, its susceptibility to photodegradation suggests that this is an important dissipation pathway, especially in aquatic systems and on plant and soil surfaces.

Hydrolysis

DCNA is reported to be stable to hydrolysis under typical environmental pH conditions (pH 5-9).[7] The chemical structure of DCNA lacks functional groups that are readily susceptible to hydrolysis. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.[1]

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the environmental fate of this compound.

Soil Biodegradation Study (Adapted from OECD Guideline 307)

Objective: To determine the rate and pathway of aerobic and anaerobic biodegradation of DCNA in soil.

Methodology:

-

Soil Selection: Use at least two different soil types with varying organic matter content and texture.

-

Test Substance: Apply ¹⁴C-labeled DCNA to the soil samples to facilitate tracking of its transformation and mineralization.

-

Incubation:

-

Aerobic: Incubate soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity). Continuously supply with CO₂-free, humidified air. Trap evolved ¹⁴CO₂ in a suitable absorbent (e.g., potassium hydroxide (B78521) solution).

-

Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil samples with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: Collect soil and water (for anaerobic studies) samples at regular intervals.

-

Analysis:

-

Extract the samples with appropriate solvents (e.g., acetonitrile, methanol).

-

Analyze the extracts for the parent compound and its metabolites using High-Performance Liquid Chromatography (HPLC) with a UV or radioactivity detector.

-

Identify metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

-

Quantify the amount of ¹⁴CO₂ produced to determine the extent of mineralization.

-

Determine the amount of non-extractable (bound) residues by combusting the extracted soil.

-

Photodegradation in Water Study

Objective: To determine the rate of photodegradation of DCNA in aqueous solutions.

Methodology:

-

Solution Preparation: Prepare aqueous solutions of DCNA in sterile, buffered water at different pH values (e.g., 5, 7, and 9).

-

Irradiation: Irradiate the solutions with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Maintain a constant temperature.

-

Dark Control: Keep identical solutions in the dark to serve as controls and account for any non-photolytic degradation.

-

Sampling: Collect samples from both irradiated and dark control solutions at various time points.

-

Analysis: Analyze the samples for the concentration of DCNA using HPLC with a UV detector.

-

Data Analysis: Determine the photodegradation rate constant and half-life by plotting the concentration of DCNA versus time and fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).

Soil Sorption/Desorption Study (Batch Equilibrium Method)

Objective: To determine the soil organic carbon-water partition coefficient (Koc) of DCNA.

Methodology:

-

Soil Preparation: Use a range of soils with different organic carbon content. Air-dry and sieve the soils.

-

Sorption Phase:

-

Prepare a series of solutions of DCNA in 0.01 M CaCl₂.

-

Add a known mass of soil to each solution and shake at a constant temperature until equilibrium is reached.

-

Centrifuge the samples and analyze the supernatant for the concentration of DCNA.

-

Calculate the amount of DCNA sorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.

-

-

Desorption Phase:

-

After the sorption phase, replace the supernatant with a fresh CaCl₂ solution.

-

Shake the samples again until equilibrium is reached.

-

Analyze the supernatant for the concentration of desorbed DCNA.

-

-

Data Analysis:

-

Calculate the soil-water distribution coefficient (Kd) for each soil.

-

Normalize Kd to the organic carbon content of the soil to obtain the Koc value (Koc = (Kd / %OC) * 100).

-

Visualization of Pathways and Workflows

Biodegradation Pathway of a Related Nitroaromatic Compound

Caption: Proposed aerobic degradation pathway for 2-chloro-4-nitroaniline.

Experimental Workflow for Soil Biodegradation Study

Caption: Workflow for assessing the biodegradation of DCNA in soil.

Conclusion

The environmental fate of this compound is a complex interplay of sorption, biodegradation, and photodegradation. Its low mobility in soil suggests a limited potential for groundwater contamination. However, its persistence, with half-lives that can extend to several months under certain conditions, warrants careful management to prevent its accumulation in the environment. Biodegradation appears to be the primary mechanism for its dissipation, leading to the formation of several metabolites. Photodegradation also contributes to its breakdown, particularly in aquatic environments and on exposed surfaces. Further research is needed to fully elucidate the specific microbial pathways and enzymes involved in DCNA degradation and to obtain more precise quantitative data on its photolytic and hydrolytic fate under various environmental conditions. This knowledge will enable a more accurate assessment of the environmental risks associated with the use of this fungicide and inform the development of strategies to mitigate its potential impact.

References

- 1. This compound | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 99-30-9 [chemicalbook.com]

A Technical Guide to the Synthesis of 2,6-Dichloro-4-nitroaniline: Reaction Mechanism and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,6-dichloro-4-nitroaniline, a key intermediate in the production of various fine chemicals, including dyes and agricultural fungicides.[1][2][3][4] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support research and development in this area.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from p-nitroaniline is a classic example of an electrophilic aromatic substitution reaction. The process involves the sequential chlorination of the p-nitroaniline ring at the ortho positions relative to the activating amino group. The reaction proceeds in two main steps, with the formation of a monochlorinated intermediate, 2-chloro-4-nitroaniline.[5]

The directing effects of the substituents on the aromatic ring govern the positions of chlorination. The amino group (-NH₂) is a strongly activating, ortho-, para-director, while the nitro group (-NO₂) is a deactivating, meta-director. Due to the powerful activating and directing influence of the amino group, chlorination occurs at the positions ortho to it (positions 2 and 6).

The overall reaction can be summarized as follows:

p-Nitroaniline + 2 Cl₂ → this compound + 2 HCl

A variety of chlorinating agents and reaction conditions have been employed for this synthesis, each with its own advantages in terms of yield, purity, and industrial applicability. Common methods include the use of chlorine gas in an acidic medium or the in-situ generation of chlorine from reagents like potassium chlorate (B79027) and hydrochloric acid.

Experimental Protocols and Quantitative Data

Several methods for the synthesis of this compound have been reported. The following sections provide detailed experimental protocols and associated quantitative data for three common approaches.

Method 1: Chlorination using Chlorine Gas in Acetic Acid

This method utilizes chlorine gas as the chlorinating agent with glacial acetic acid serving as the reaction medium.[1]

Experimental Protocol:

A slurry of p-nitroaniline in glacial acetic acid is prepared in a suitable reaction vessel equipped with a stirrer, gas inlet tube, and a cooling system. Chlorine gas is then bubbled through the slurry while maintaining the temperature at approximately 30°C.[1] After the addition of the required amount of chlorine, the reaction mixture is cooled to 20°C to facilitate the precipitation of the product. The resulting solid is collected by filtration, washed with acetic acid, and then dried to yield this compound.[1]

Quantitative Data:

| Parameter | Value | Reference |

| p-Nitroaniline | 67.9 parts | [1] |

| Glacial Acetic Acid | 800 parts (including effluent from previous batch) | [1] |

| Chlorine Gas | 70.9 parts | [1] |

| Reaction Temperature | ~30°C | [1] |

| Final Temperature | 20°C | [1] |

| Yield | 90.6% | [1] |

| Purity | >99% (by capillary g.c. analysis) | [1] |

| Melting Point | 190°-194°C | [1] |

Method 2: Chlorination using Potassium Chlorate in Hydrochloric Acid

This protocol generates the chlorinating agent, chlorine, in situ from the reaction of potassium chlorate and concentrated hydrochloric acid.[6]

Experimental Protocol:

p-Nitroaniline is dissolved in concentrated hydrochloric acid at 50°C in a reaction flask. A solution of potassium chlorate in water is then gradually added to the stirred solution at a temperature of about 25°C.[6] Following the addition, the reaction mixture is diluted with a large volume of water to precipitate the product. The precipitate is collected by filtration, washed thoroughly with water and a small amount of alcohol, and then purified by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol.[6]

Quantitative Data:

| Parameter | Value | Reference |

| p-Nitroaniline | 28 g | [6] |

| Concentrated Hydrochloric Acid | 250 ml | [6] |

| Potassium Chlorate | 16.4 g | [6] |

| Water (for KClO₃ solution) | 350 ml | [6] |

| Initial Temperature (p-nitroaniline) | 50°C | [6] |

| Reaction Temperature (addition) | ~25°C | [6] |

| Yield | 87% | [6] |

| Melting Point | 185-188°C | [6] |

Method 3: High-Temperature Chlorination with Chlorine Gas in Aqueous Hydrochloric Acid

This industrial process involves the direct chlorination of p-nitroaniline in a heated aqueous solution of hydrochloric acid.[2][3]

Experimental Protocol:

A suspension of p-nitroaniline in an aqueous solution of hydrochloric acid (4 to 7.5 N) is heated to a temperature between 95°C and 110°C.[2][3] Chlorine gas is then introduced into the boiling reaction mixture. The this compound, being insoluble under these conditions, precipitates out as the reaction proceeds.[2][3] After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and washed with water.[2]

Quantitative Data:

| Parameter | Value | Reference |

| p-Nitroaniline | 1 mol | [2] |

| Hydrochloric Acid Concentration | 4.5 N | [3] |

| Chlorine Gas | ~2.2 mols | [2] |

| Reaction Temperature | 105°C - 110°C | [2] |

| Reaction Time | 3 to 4 hours | [2] |

| Yield | 92% | [2] |

| Impurity (2-chloro-4-nitroaniline) | ~5% | [2] |

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall reaction mechanism and a typical experimental workflow for the synthesis of this compound.

References

- 1. US5068443A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. CA1211128A - Process for the manufacture of 2,6-dichloro-4- nitroaniline - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. prepchem.com [prepchem.com]

A Technical Guide to the Historical Synthesis of 2,6-Dichloro-4-nitroaniline

This in-depth guide offers a comprehensive overview of the historical methodologies for the synthesis of 2,6-dichloro-4-nitroaniline, a crucial intermediate in the production of dyes and agricultural fungicides.[1][2] The document is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Introduction

This compound, with the chemical formula C₆H₄Cl₂N₂O₂, is a yellow crystalline solid.[2] Its synthesis has been a subject of study for over a century, with the earliest methods dating back to the work of Flurscheim in 1908.[3] The primary and most historically significant synthetic route involves the direct chlorination of p-nitroaniline. Over the years, various chlorinating agents and reaction conditions have been explored to enhance yield, purity, and process safety.

Core Synthesis Methodologies

The historical synthesis of this compound predominantly revolves around the electrophilic substitution of 4-nitroaniline (B120555). The nitro group deactivates the aromatic ring, while the amino group directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the nitro group, substitution occurs at the two ortho positions.

Chlorination using Chlorine Gas in Acidic Media

One of the earliest and most fundamental methods involves the direct use of chlorine gas as the chlorinating agent in an acidic medium.

a) In Aqueous Hydrochloric Acid:

This method, first investigated by Flurscheim, has been a cornerstone of this compound synthesis.[3] The reaction is typically carried out by bubbling chlorine gas through a suspension of 4-nitroaniline in aqueous hydrochloric acid. The concentration of the acid and the reaction temperature have been found to be critical parameters influencing the reaction's efficiency. Early studies indicated that conducting the reaction at boiling temperatures in dilute HCl could significantly improve the yield compared to colder, more concentrated conditions.[3] Later refinements focused on optimizing the acid concentration, with starting concentrations between 4 and 7.5 N at temperatures of 95-110°C, leading to improved yields and product quality.[4]

b) In Glacial Acetic Acid:

To circumvent issues associated with aqueous effluents, processes utilizing glacial acetic acid as the reaction medium were developed.[1] This approach involves suspending 4-nitroaniline in glacial acetic acid and sparging chlorine gas into the mixture. The reaction can be conducted at moderate temperatures, typically around 30°C.[1] This method also allows for the recycling of the reaction effluent, making it a more environmentally conscious alternative.[1]

Chlorination using Hypochlorite (B82951)

An alternative to using chlorine gas directly is the utilization of chlorine bleaching liquor (sodium hypochlorite) in an acidic environment. This method can offer advantages in terms of handling and safety. The chlorination of 4-nitroaniline is carried out in an aqueous acidic solution, such as hydrochloric or nitric acid, with the controlled addition of the hypochlorite solution.[5]

Chlorination using other Reagents

Other chlorinating systems have also been historically employed. One such method involves the use of potassium chlorate (B79027) in concentrated hydrochloric acid.[6] In this process, the potassium chlorate acts as an oxidizing agent, generating chlorine in situ, which then chlorinates the 4-nitroaniline.

Summary of Quantitative Data

The following table summarizes the quantitative data from various historical synthesis methods for this compound.

| Method | Starting Material | Chlorinating Agent | Solvent/Medium | Temperature | Yield | Purity | Melting Point (°C) | Reference |

| Chlorination with Cl₂ Gas | 4-Nitroaniline | Chlorine Gas | Aqueous HCl (4-7.5 N) | 95-110°C | 92% | >95% | - | [3] |

| Chlorination with Cl₂ Gas | 4-Nitroaniline | Chlorine Gas | Glacial Acetic Acid | ~30°C | 79-90.6% | >99% | 190-194 | [1] |

| Chlorination with Bleaching Liquor | 4-Nitroaniline | Chlorine Bleach | Aqueous HCl or HNO₃ | 5-20°C, then 70°C | 90% | >97% | 187-191 | [5] |

| Chlorination with Potassium Chlorate | 4-Nitroaniline | Potassium Chlorate | Concentrated HCl | ~25°C | 87% | - | 185-188 | [6] |

Experimental Protocols

Protocol 1: Chlorination with Chlorine Gas in Aqueous Hydrochloric Acid

Based on the process described in CA1211128A. [4]

-

Reaction Setup: A reactor equipped with a reflux condenser and a gas absorption column packed with sodium hydroxide (B78521) is charged with 1 liter of 4.5 N hydrochloric acid per mole of 4-nitroaniline (138 g).

-

Reaction Initiation: The suspension is stirred and heated to approximately 105°C.

-

Chlorination: A stream of chlorine gas is introduced into the reaction medium via a dip tube, while maintaining the temperature at about 105°C.

-

Reaction Progression: A precipitate begins to form after about 15 minutes and gradually thickens. The chlorine flow is continued for approximately 2 hours, after which it is progressively reduced until absorption ceases. The total reaction time is typically 3 to 4 hours, with about 2.2 moles of chlorine introduced per mole of amine.

-

Work-up: The mixture is cooled to 70-80°C and filtered. The collected solid is washed with water.

-

Isolation: The product is dried to yield this compound.

Protocol 2: Chlorination with Chlorine Gas in Glacial Acetic Acid

Based on the process described in US5068443A. [1]

-

Reaction Setup: A 1-liter round-bottomed flask is equipped with a thermocouple, a mechanical stirrer, a sparge tube, and a vent system.

-

Reaction Mixture: A slurry of 67.4 parts of 4-nitroaniline in 782 parts of glacial acetic acid is prepared in the flask.

-

HCl Addition: 21.7 parts of hydrogen chloride gas is added via the sparge tube.

-

Chlorination: 92.4 parts of chlorine gas is sparged into the mixture while maintaining the temperature at approximately 30°C.

-

Work-up: The reaction mixture is cooled, and the solid product is collected by filtration. The filter cake is washed four times with 35 parts of glacial acetic acid.

-

Isolation: The product is dried to obtain this compound.

Protocol 3: Chlorination with Chlorine Bleaching Liquor

Based on the process described in US4605767A. [5]

-

Reaction Setup: A suitable reaction vessel is charged with 1 mole of 4-nitroaniline, 3-6 moles of hydrochloric acid (as a dilute aqueous solution), and a dispersing agent.

-

Initial Chlorination: The mixture is cooled to 5-10°C, and chlorine bleaching liquor is added.

-

Temperature Increase: The temperature is then raised to 15-20°C, and the addition of chlorine bleaching liquor is continued.

-

Conversion Monitoring: The reaction is monitored until 90-95% of the intermediate, 2-chloro-4-nitroaniline, is converted to this compound.

-

Final Stage: The temperature of the aqueous suspension is increased to 70°C without further addition of chlorine bleaching liquor.

-

Post-chlorination and Neutralization: A final post-chlorination is carried out by adding more chlorine bleaching liquor at a temperature between 20°C and 70°C. The pH of the suspension is then adjusted to 9.0.

-

Isolation: The this compound is filtered off and washed with dilute mineral acid.

Protocol 4: Chlorination with Potassium Chlorate in Concentrated Hydrochloric Acid

Based on the method described by PrepChem. [6]

-

Reaction Setup: A reaction flask is charged with 28 g of 4-nitroaniline dissolved in 250 ml of concentrated hydrochloric acid at 50°C.

-

Reagent Addition: A solution of 16.4 g of potassium chlorate in 350 ml of water is gradually added from a dropping funnel at approximately 25°C.

-

Reaction Progression: The reaction mixture is stirred. The this compound precipitates out of the solution.

-

Work-up: The precipitated solid is collected by filtration and washed with water.

-

Purification: The crude product is purified by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol.

Synthesis Pathway Diagrams

Caption: General pathway for the dichlorination of 4-nitroaniline.

Caption: Experimental workflow for chlorination with chlorine gas.

Caption: Relationship between chlorinating agents and the reaction medium.

References

- 1. US5068443A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. patents.justia.com [patents.justia.com]

- 4. CA1211128A - Process for the manufacture of 2,6-dichloro-4- nitroaniline - Google Patents [patents.google.com]

- 5. US4605767A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

Methodological & Application

Understanding the Synthesis of 2,6-Dichloro-4-nitroaniline from 4-Nitroaniline: An Overview

For research, drug development, and scientific professionals, a comprehensive understanding of the chemical synthesis of key organic compounds is crucial. This document provides an application note on the synthesis of 2,6-dichloro-4-nitroaniline from 4-nitroaniline (B120555), focusing on the underlying chemical principles and properties of the involved substances.

The transformation of 4-nitroaniline into this compound is a significant process in industrial chemistry, primarily for the production of dyes and agricultural fungicides.[1][2] The process involves the chlorination of the aromatic ring of 4-nitroaniline.

Reactant and Product Profile

A clear understanding of the starting material and the final product is fundamental for any chemical synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Key Applications |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Yellow or brown powder | 146-149 | Intermediate for dyes, antioxidants, pharmaceuticals, and corrosion inhibitors.[3][4] |

| This compound | C₆H₄Cl₂N₂O₂ | 207.01 | Yellow crystalline solid | 190-192 | Precursor to azo dyes (e.g., Disperse Brown 1), agricultural fungicide.[1][2][5][6] |

The Underlying Chemistry: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-nitroaniline is an example of an electrophilic aromatic substitution (SEAr) reaction.[7] In this type of reaction, an electrophile replaces an atom (typically hydrogen) on an aromatic ring. The amino (-NH₂) group in 4-nitroaniline is an activating group, meaning it increases the reactivity of the benzene (B151609) ring towards electrophiles.[8] It is also an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the ring.[7]

Since the para position is already occupied by the nitro (-NO₂) group, the incoming chlorine atoms are directed to the two ortho positions (positions 2 and 6). The reaction is typically carried out in the presence of a suitable chlorinating agent and often requires a catalyst.[9]

General Synthesis Approach

While specific laboratory protocols can vary, the general approach for the chlorination of 4-nitroaniline involves reacting it with a source of chlorine. Common methods described in chemical literature include the use of:

-

Chlorine gas in hydrochloric acid: This method involves bubbling chlorine gas through a solution of 4-nitroaniline in aqueous hydrochloric acid, often at elevated temperatures.[10]

-

Hydrogen peroxide and hydrochloric acid: This mixture serves as a source of chlorine for the reaction.[2]

-

Potassium chlorate (B79027) in hydrochloric acid: This is another effective chlorinating system for this transformation.[11]

-

Chlorine bleaching liquor in an acidic medium: Industrial processes may utilize chlorine bleaching liquor in the presence of hydrochloric or nitric acid.[12]

The choice of reagents and reaction conditions is critical for achieving high yields and purity of the final product.[1]

Below is a generalized workflow for the synthesis process.

Safety and Handling

It is imperative to note that all chemicals involved in this synthesis are hazardous. 4-Nitroaniline is toxic and may be explosive under certain conditions.[4] Concentrated acids and chlorinating agents are corrosive and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment. Researchers should always consult the relevant Safety Data Sheets (SDS) before undertaking any experimental work.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. 4-Nitroaniline | 100-01-6 [chemicalbook.com]

- 5. This compound | 99-30-9 [chemicalbook.com]

- 6. This compound | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. patents.justia.com [patents.justia.com]

- 11. prepchem.com [prepchem.com]

- 12. US4605767A - Process for the preparation of this compound - Google Patents [patents.google.com]

Application Note and Protocol: Laboratory Scale Synthesis of 2,6-Dichloro-4-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dichloro-4-nitroaniline is a key chemical intermediate with significant applications in the synthesis of dyes and as an agricultural fungicide.[1] Its molecular structure, featuring a nitro group and two chlorine atoms on an aniline (B41778) ring, makes it a versatile precursor for further chemical transformations.[1] This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on common and effective chlorination methods of 4-nitroaniline (B120555). The physical and chemical properties of the compound are summarized below.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 99-30-9[1][2] |

| Molecular Formula | C₆H₄Cl₂N₂O₂[1][3] |

| Molecular Weight | 207.01 g/mol [1][3] |

| Appearance | Light yellow to yellow powder/needles[1][4] |

| Melting Point | 185-194 °C[4][5] |